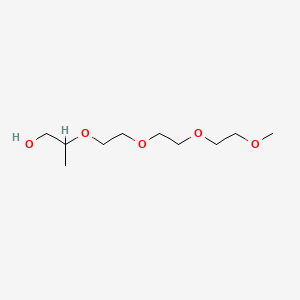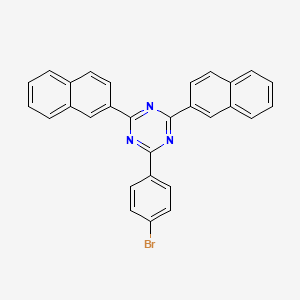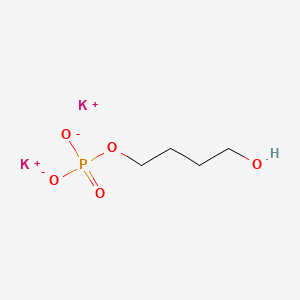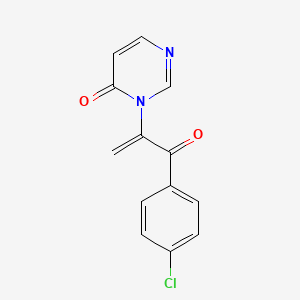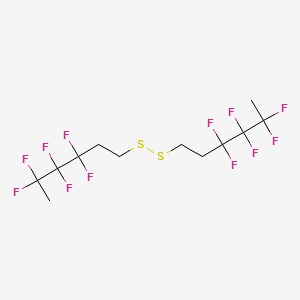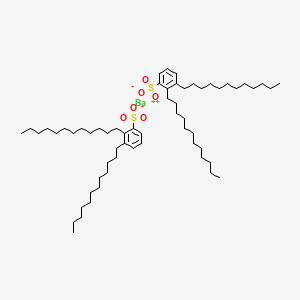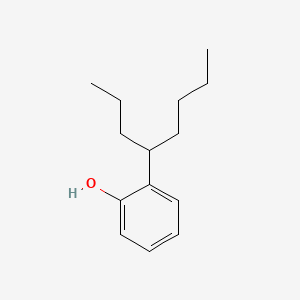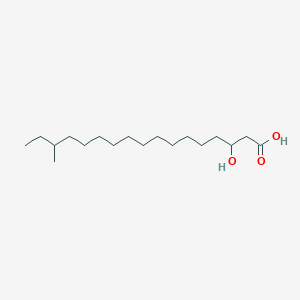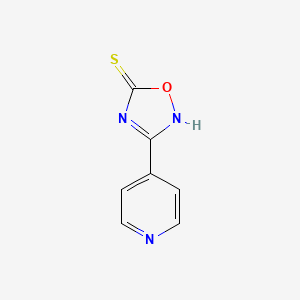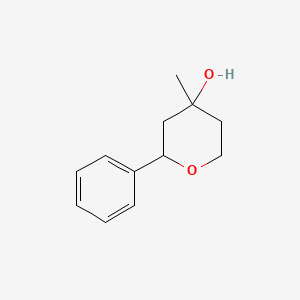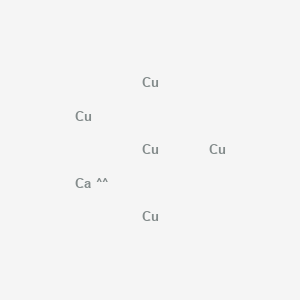
Einecs 234-313-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing calcium copper titanate, each with its own advantages and disadvantages. Some of the commonly employed techniques include:
Microwave-assisted synthesis: This method uses microwave radiation to heat the reactants, resulting in faster reaction times and improved product purity.
Industrial Production Methods
In industrial settings, the solid-state reaction method is commonly used due to its simplicity and cost-effectiveness. advanced techniques such as sol-gel and microwave-assisted synthesis are also employed to achieve better control over the material’s properties and to produce high-purity calcium copper titanate .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium copper titanate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ions are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the copper ions are reduced to lower oxidation states.
Substitution: Calcium copper titanate can undergo substitution reactions, where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state copper compounds, while reduction reactions may yield lower oxidation state copper compounds .
Wissenschaftliche Forschungsanwendungen
Calcium copper titanate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which calcium copper titanate exerts its effects is primarily related to its unique electronic and dielectric properties. The compound’s high dielectric constant and colossal permittivity allow it to store and release electrical energy efficiently, making it valuable for use in electronic devices. Additionally, the compound’s perovskite structure enables it to exhibit magnetoelectric coupling effects under an external magnetic field, opening up possibilities for multifunctional devices .
Vergleich Mit ähnlichen Verbindungen
Calcium copper titanate can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
11091-65-9 |
|---|---|
Molekularformel |
CaCu5 |
Molekulargewicht |
357.81 g/mol |
IUPAC-Name |
calcium;copper |
InChI |
InChI=1S/Ca.5Cu |
InChI-Schlüssel |
YSDQBJLLKLEDGX-UHFFFAOYSA-N |
Kanonische SMILES |
[Ca].[Cu].[Cu].[Cu].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


